Guaiacol isobutyrate

Description

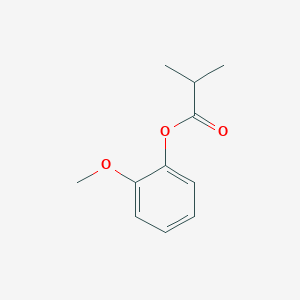

Structure

2D Structure

3D Structure

Properties

CAS No. |

723759-62-4 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2-methoxyphenyl) 2-methylpropanoate |

InChI |

InChI=1S/C11H14O3/c1-8(2)11(12)14-10-7-5-4-6-9(10)13-3/h4-8H,1-3H3 |

InChI Key |

YXJFCJJDNPANPU-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)OC1=CC=CC=C1OC |

Canonical SMILES |

CC(C)C(=O)OC1=CC=CC=C1OC |

density |

1.056-1.065 |

Other CAS No. |

723759-62-4 |

physical_description |

Clear colourless to light yellow liquid; Fruity nutty aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Guaiacol Isobutyrate

Established and Novel Synthetic Routes for Guaiacol (B22219) Isobutyrate

The synthesis of guaiacol isobutyrate is primarily achieved through the esterification of guaiacol with an isobutyryl group donor. The methods range from direct reactions under thermal conditions to sophisticated catalytic and enzymatic processes.

The foundational method for producing this compound is the Fischer-Speier esterification, which involves the reaction of guaiacol with isobutyric acid. However, to achieve practical conversion rates, more reactive acylating agents or catalysts are typically employed.

Non-Catalytic Approaches: Direct reaction between guaiacol and a more reactive acylating agent like isobutyric anhydride (B1165640) can proceed at elevated temperatures (100-150°C) without a catalyst. google.com The reaction involves the nucleophilic attack of the phenolic hydroxyl group of guaiacol on the anhydride. The process for manufacturing isobutyric anhydride itself can be achieved by reacting acetic anhydride with isobutyric acid and distilling off the resulting acetic acid. google.com

Catalytic Approaches: Catalysts are instrumental in enhancing reaction rates and enabling milder process conditions.

Acid Catalysis: Solid acid catalysts are widely explored for esterification due to their ease of separation and reusability. For reactions involving guaiacol, cation-exchange resins like Amberlyst 36 have been shown to be effective. conicet.gov.ar Mesoporous silica (B1680970) materials such as MCM-41, functionalized with propylsulfonic acid groups (MCM-41-PrSO3H), have also been successfully used for the esterification of guaiacol, demonstrating the potential of structured solid acids. ethz.ch

Enzymatic Catalysis (Biocatalysis): Lipases are a class of enzymes that excel in catalyzing esterification and transesterification reactions with high selectivity. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB, often sold as Novozym® 435), are frequently used for the synthesis of various flavor esters. mdpi.comnih.gov This method offers the benefits of mild reaction conditions (typically 30-50°C), high specificity, and reduced byproduct formation. dss.go.th The synthesis can be performed in organic solvents or in solvent-free systems. nih.gov

Other Catalytic Systems: Novel methods for the acylation of phenols include the use of pivalic anhydride mediated by sodium thiosulfate, which generates reactive acyl-Bunte salts as intermediates. researchgate.net

The following table summarizes various approaches to the esterification of phenols like guaiacol.

| Approach | Acylating Agent | Catalyst | Key Features |

| Non-Catalytic | Isobutyric Anhydride | None | Requires elevated temperatures; straightforward process. google.com |

| Acid Catalysis | Isobutyric Acid/Anhydride | Solid Acids (e.g., Amberlyst, MCM-41-SO3H) | Catalyst is reusable; potential for pore blockage with solid catalysts. conicet.gov.arethz.ch |

| Enzymatic Catalysis | Isobutyric Acid / Simple Esters | Immobilized Lipase (e.g., Novozym® 435) | High selectivity; mild conditions; environmentally benign. mdpi.comdss.go.th |

Beyond its direct synthesis, the this compound motif is incorporated into more complex molecules, such as specialty polymers. In these advanced strategies, the esterification reaction serves as a crucial step to modify a guaiacol-derived platform molecule.

A notable example is the synthesis of biobased monomers from 4-vinyl guaiacol (4VG), a derivative of guaiacol. To prevent the phenolic hydroxyl group from inhibiting radical polymerization, it is protected via esterification. The reaction of 4VG with isobutyric anhydride effectively yields 2-methoxy-4-vinylphenyl isobutyrate. mdpi.comresearchgate.net This monomer can then be polymerized to create novel biobased polymers. This strategy demonstrates the use of esterification not just to create a final product, but as a key step in constructing larger, functional architectures from renewable feedstocks. mdpi.com

Esterification Reactions: Catalytic and Non-Catalytic Approaches

Reaction Mechanism Investigations for this compound Formation

Understanding the reaction mechanism is critical for optimizing yield, minimizing byproducts, and designing efficient catalytic systems. Investigations often involve kinetic studies and an analysis of the catalyst's role.

Kinetic models help to describe the rate of reaction and the influence of various parameters. While specific kinetic data for this compound is not widely published, analogous systems provide significant insight.

For heterogeneous catalytic systems, such as esterification over a solid acid resin, the reaction mechanism can often be described by a Langmuir–Hinshelwood–Hougen–Watson (LHHW) model. conicet.gov.ar In a study on the related alkylation of guaiacol over Amberlyst 36 resin, the LHHW model was used to describe the surface reaction between adsorbed reactants as the rate-determining step. conicet.gov.ar A similar model can be proposed for esterification, involving the competitive adsorption of guaiacol and the acylating agent onto the catalyst's acid sites, followed by a surface reaction to form the ester.

In lipase-catalyzed synthesis, the mechanism is typically a Ping-Pong Bi-Bi mechanism. nih.gov This process involves two main stages:

Acylation: The isobutyric acid (or another acyl donor) binds to the lipase's active site, forming a covalent acyl-enzyme intermediate and releasing a water molecule (or alcohol in transesterification).

Deacylation: The guaiacol molecule then binds to the complex, and the acyl group is transferred from the enzyme to the guaiacol, forming this compound and regenerating the free enzyme. nih.gov

Kinetic studies on the enzymatic synthesis of other isobutyrate esters have shown that high concentrations of the acid substrate can lead to enzyme inhibition, which must be accounted for in kinetic modeling. nih.gov

| Kinetic Model | Catalysis Type | Proposed Key Steps for this compound Synthesis |

| LHHW | Solid Acid | 1. Adsorption of Guaiacol onto an acid site.2. Adsorption of Isobutyric Acid/Anhydride onto an adjacent site.3. Surface reaction between adsorbed species (rate-limiting).4. Desorption of this compound and water. conicet.gov.ar |

| Ping-Pong Bi-Bi | Lipase (Enzyme) | 1. Lipase binds with Isobutyric Acid to form an acyl-enzyme intermediate.2. Release of water.3. Guaiacol binds to the acyl-enzyme intermediate.4. Release of this compound and regeneration of the free lipase. nih.gov |

The choice of catalyst and the surrounding reaction environment are paramount in controlling the outcome of the synthesis.

Catalyst Influence: The nature of the catalyst dictates the reaction pathway. In acid-catalyzed reactions, a key challenge is managing selectivity. Guaiacol has two potential sites for electrophilic attack: the oxygen of the hydroxyl group (O-acylation) to form the desired ester, and the aromatic ring (C-acylation) to form cyclohexyl-2-methoxyphenol isomers as byproducts. conicet.gov.ar Brønsted acid sites, such as those on sulfonic acid resins, are known to efficiently catalyze these reactions, and the selectivity can be managed by controlling reaction conditions. conicet.gov.ar For solid catalysts like functionalized silica, physical properties such as pore size are critical; micropore blockage by reactants or products can limit catalyst activity. ethz.ch

Enzymatic catalysts like lipases offer superior selectivity, almost exclusively favoring O-acylation under mild conditions, thus avoiding the formation of C-acylated byproducts. dss.go.th

Reaction Environment Influence: The reaction medium and temperature significantly affect both catalytic and non-catalytic systems.

Temperature: In lipase-catalyzed esterification, lower temperatures (e.g., 30–50°C) are often favored to maintain enzyme stability and activity. dss.go.th Higher temperatures can lead to enzyme denaturation and reduced yields. nih.gov For conventional acid-catalyzed reactions, higher temperatures increase the reaction rate but may negatively impact selectivity.

Solvent: The choice of solvent is crucial, especially in biocatalysis. While solvent-free systems are often preferred from a green chemistry perspective, organic solvents like n-hexane can be used. nih.govdss.go.th Ionic liquids have emerged as "green" alternative solvents that can enhance lipase activity and stability. mdpi.comnsf.gov In some cases, the use of a different solvent, such as acetonitrile (B52724) instead of water, can improve ester yield over solid catalysts by altering surface interactions. ethz.ch

Principles of Sustainable Synthesis in this compound Production

The production of this compound can be aligned with the principles of green chemistry, focusing on renewable resources, atom economy, and environmentally benign processes. diva-portal.org

Renewable Feedstocks: A key aspect of sustainability is the use of starting materials derived from biomass. Guaiacol is a major compound obtained from the pyrolysis or catalytic conversion of lignin (B12514952), the most abundant aromatic biopolymer on Earth. diva-portal.orgrsc.org Utilizing lignin-derived guaiacol transforms a low-value byproduct of the paper and pulp industry into a valuable chemical feedstock, reducing reliance on petrochemicals. rsc.org

Biocatalysis: The use of enzymes, particularly immobilized lipases, is a cornerstone of green synthesis for esters. Biocatalysis offers several advantages:

Mild Conditions: Reactions run at or near ambient temperature and pressure, reducing energy consumption. science.gov

High Selectivity: Enzymes minimize the formation of byproducts, which simplifies purification and reduces waste.

Biodegradability: Enzymes are non-toxic and biodegradable catalysts. mdpi.com

Green Solvents and Solvent-Free Processes: Minimizing or eliminating the use of hazardous organic solvents is a primary goal of green chemistry. Lipase-catalyzed synthesis of flavor esters can be effectively performed in solvent-free systems, where one of the liquid reactants acts as the solvent. nih.gov When a solvent is necessary, greener alternatives like ionic liquids or supercritical fluids are being explored. mdpi.com Ionic liquids have been shown to not only replace conventional solvents but also to enhance the rate and stability of enzymatic reactions. mdpi.comnsf.gov

Process Metrics: The sustainability of a synthetic route can be quantified using green metrics, such as process mass intensity (PMI) and atom economy. researchgate.net Studies on the synthesis of monomers from 4-vinyl guaiacol have explicitly used these metrics to compare different synthetic pathways and identify the most sustainable options. mdpi.comresearchgate.net

This compound, a significant flavor and fragrance compound, is the subject of ongoing research to develop more sustainable and efficient production methods. This article explores green chemistry approaches and the use of bio-based feedstocks for its synthesis.

Kinetic Analysis of Reaction Pathways and Intermediates

Green Synthesis and Biocatalysis

The drive towards sustainability has spurred research into greener synthetic routes for this compound, moving away from traditional chemical methods towards enzymatic and whole-cell biocatalysis. These approaches often utilize milder reaction conditions, reduce waste, and can be integrated with renewable resources.

The environmental and economic viability of synthetic routes for this compound can be quantitatively assessed using green chemistry metrics. These metrics are crucial for comparing different synthetic strategies and for process optimization. Key parameters include atom economy, E-factor (Environmental Factor), and space-time yield.

Enzymatic synthesis, often employing lipases, is a prominent green alternative. The optimization of this process involves a multi-parameter approach, considering factors such as temperature, substrate molar ratio, enzyme loading, and reaction time. For instance, the transesterification of guaiacol with an isobutyrate ester or the direct esterification of guaiacol with isobutyric acid can be catalyzed by various lipases, such as those from Candida antarctica (CALB) or Rhizomucor miehei.

Researchers focus on maximizing the conversion of reactants to the desired product while minimizing waste. The choice of solvent is also a critical aspect of green process design. The use of non-toxic, biodegradable solvents or even solvent-free systems is preferred to reduce the environmental impact. Process optimization studies often employ statistical methods like Response Surface Methodology (RSM) to efficiently identify the optimal conditions for maximizing the yield of this compound.

| Catalyst System | Reaction Type | Key Optimization Parameters | Typical Yield (%) | Relevant Green Metrics |

|---|---|---|---|---|

| Immobilized Candida antarctica Lipase B (Novozym 435) | Esterification | Temperature, Substrate Molar Ratio (Guaiacol:Isobutyric Acid), Enzyme Loading | >95 | Low E-Factor, High Atom Economy |

| Rhizomucor miehei Lipase | Transesterification | Solvent Type, Water Activity, Acyl Donor | Variable | Solvent Selection (e.g., ionic liquids, supercritical fluids) |

The synthesis of this compound can be effectively integrated into a biorefinery concept by utilizing precursors derived from lignocellulosic biomass. Lignin, a complex aromatic polymer, is a rich source of phenolic compounds, including guaiacol and related structures.

One promising pathway involves the microbial conversion of ferulic acid, which is abundant in agricultural residues like wheat bran and corn stover. Certain microorganisms can decarboxylate ferulic acid to produce 4-vinylguaiacol, which can then be reduced to 4-ethylguaiacol or, through other pathways, converted to vanillin. Vanillin, in turn, can be a precursor for guaiacol. Once guaiacol is obtained from these bio-based routes, it can be esterified to this compound using the green catalytic methods described previously.

This approach not only provides a renewable route to this compound but also adds value to lignin, which is often an underutilized byproduct of the paper and pulp and cellulosic ethanol (B145695) industries. The integration of this compound synthesis into a biorefinery framework contributes to a circular bioeconomy by converting low-value biomass streams into high-value specialty chemicals.

| Biomass Feedstock | Key Intermediate | Conversion Pathway | Potential for this compound Synthesis |

|---|---|---|---|

| Lignin | Guaiacol | Pyrolysis, Hydrogenolysis | Direct precursor for esterification. |

| Agricultural Residues (e.g., Wheat Bran) | Ferulic Acid | Microbial Decarboxylation/Reduction | Intermediate for guaiacol synthesis. |

Advanced Analytical and Spectroscopic Characterization of Guaiacol Isobutyrate

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental in separating guaiacol (B22219) isobutyrate from other volatile and non-volatile compounds, allowing for its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like guaiacol isobutyrate. smujo.id In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Research has demonstrated the utility of GC-MS in identifying and quantifying guaiacol and its derivatives in various matrices, including food and environmental samples. mdpi.comresearchgate.netnih.gov For instance, in the analysis of wine aroma, GC-MS and its tandem version, GC-MS/MS, are employed to quantify a wide range of volatile compounds, including guaiacol derivatives. mdpi.comresearchgate.netresearchgate.net The technique's high sensitivity and specificity allow for the detection of trace amounts of these compounds, which is crucial for flavor profiling. researchgate.netnih.gov The use of specific columns, such as the DB-heavy-wax column, combined with multiple reaction monitoring (MRM) in GC-MS/MS, enables the resolution of isomeric compounds and enhances the accuracy of quantification. nih.gov

A typical GC-MS analysis involves a temperature-programmed oven to ensure the separation of compounds with a wide range of boiling points. mdpi.com The mass spectrometer then provides detailed structural information, confirming the identity of the eluted compounds. mdpi.com

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

| Column | TR-Pesticide II (30 m × 0.25 mm ID, 0.25 µm film thickness) mdpi.com |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min mdpi.com |

| Oven Program | Initial temperature 40°C (held for 5 min), ramped accordingly mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV jmaterenvironsci.com |

| Mass Range | m/z 35-650 jmaterenvironsci.com |

| Injector Temperature | 200°C jmaterenvironsci.com |

| Source Temperature | 180°C jmaterenvironsci.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and reliable technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds. torontech.com While this compound is volatile, HPLC can be used to determine its purity, especially in bulk manufacturing where non-volatile impurities may be present. The method separates components in a liquid sample by passing them through a column packed with a stationary phase. A high-pressure pump moves the liquid mobile phase through the column, and a detector measures the components as they elute. torontech.com

For phenolic compounds, including guaiacol derivatives, reversed-phase HPLC with a C18 column is commonly used. researchgate.netnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid such as phosphoric or sulfuric acid added to control the pH and improve peak shape. sielc.comscielo.br Detection is typically achieved using a UV detector at a specific wavelength where the compound of interest absorbs light. sielc.comscielo.br For guaiacol, a detection wavelength of 210 nm has been utilized. sielc.com The purity of this compound can be determined by analyzing the chromatogram for the presence of extraneous peaks. torontech.com Commercial suppliers often specify the purity of this compound as ≥95% or ≥98.0% as determined by HPLC.

Table 2: Example HPLC Method Parameters for Phenolic Compound Analysis

| Parameter | Value |

| Column | Primesep 100 mixed-mode stationary phase sielc.com |

| Mobile Phase | Isocratic mixture of water, acetonitrile (MeCN), and sulfuric acid sielc.com |

| Flow Rate | 1 mL/min researchgate.net |

| Detection | UV at 210 nm sielc.com |

| Column Temperature | 25°C nih.gov |

Hyphenated Chromatographic Approaches (e.g., GCxGC-MS)

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers enhanced separation power compared to conventional one-dimensional GC. researchgate.net This technique is particularly useful for analyzing highly complex volatile samples, such as those encountered in food and fragrance analysis. researchgate.net In GCxGC, two columns with different stationary phases are connected in series. The effluent from the first column is trapped and then rapidly re-injected into the second column. This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a 1D-GC analysis. researchgate.netgcms.cz

The application of GCxGC-MS has been instrumental in the detailed characterization of volatile profiles in complex matrices like wine and beer. researchgate.netresearchgate.net This approach can resolve hundreds or even thousands of compounds in a single run, providing a much more comprehensive understanding of the sample's composition. gcms.cz For this compound analysis in a complex matrix, GCxGC-MS would be invaluable for separating it from other structurally similar flavor compounds, leading to more accurate identification and quantification.

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. These methods probe the interactions of molecules with electromagnetic radiation to provide detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It is based on the magnetic properties of atomic nuclei. ¹H NMR provides information about the number and types of hydrogen atoms in a molecule and their connectivity, while ¹³C NMR provides similar information for carbon atoms. nih.gov

The ¹H NMR spectrum of this compound would show distinct signals for the protons of the methoxy (B1213986) group, the aromatic ring, the methine proton of the isobutyrate group, and the methyl protons of the isobutyrate group. Similarly, the ¹³C NMR spectrum would display unique peaks for each carbon atom in the molecule, including those in the aromatic ring, the methoxy group, the carbonyl group, and the isobutyrate alkyl chain. nih.govfao.org Two-dimensional (2D-NMR) techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons, further confirming the molecular structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~175 |

| Aromatic C-O | ~150 |

| Aromatic C-OCH₃ | ~140 |

| Aromatic CH | ~110-125 |

| O-CH₃ | ~55 |

| CH (isobutyrate) | ~34 |

| CH₃ (isobutyrate) | ~19 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. tesisenred.net An IR spectrum is obtained by measuring the absorption of infrared radiation by a sample, while a Raman spectrum is generated by scattering laser light off the sample. spectroscopyonline.com Both techniques can identify the functional groups present in a molecule.

For this compound, the IR spectrum would show characteristic absorption bands for the C=O stretching of the ester group (typically around 1760 cm⁻¹), C-O stretching vibrations, aromatic C=C stretching, and C-H stretching of the alkyl and aromatic groups. jmaterenvironsci.comresearchgate.net Raman spectroscopy can also detect these vibrational modes, and it is particularly sensitive to non-polar bonds, providing complementary information to the IR spectrum. spectroscopyonline.commdpi.com The "fingerprint region" of the IR spectrum (below 1500 cm⁻¹) is unique to each molecule and can be used for definitive identification by comparing it to a reference spectrum. nih.gov

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (ester) | Stretching | ~1760 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (ester & ether) | Stretching | 1300-1000 |

Mass Spectrometry for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation and identification of chemical compounds. In the analysis of this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is indispensable for confirming its elemental composition. The experimentally determined monoisotopic mass of this compound is approximately 194.0943 Da, which corresponds to the molecular formula C₁₁H₁₄O₃. fao.orgepa.gov

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, creating a unique pattern of fragment ions that serves as a molecular fingerprint. While a publicly cataloged, fully interpreted mass spectrum for this compound is not widely available in dedicated databases, the fragmentation pattern can be predicted based on the established fragmentation rules for esters and aromatic compounds.

The primary fragmentation pathways for this compound ((2-methoxyphenyl) 2-methylpropanoate) under EI conditions are expected to involve cleavages of the ester bond and subsequent fragmentations. The molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 194.

Key fragmentation processes include:

Alpha-cleavage at the ester linkage, leading to the formation of the isobutyryl cation or the guaiacyl cation.

The loss of the isobutyryl radical results in the formation of the 2-methoxyphenoxy cation (guaiacyl cation) at m/z 123.

Alternatively, cleavage can result in the formation of the stable isobutyryl cation ([CH(CH₃)₂CO]⁺) at m/z 71. This acylium ion is a common fragment for isobutyrate esters.

Loss of Carbon Monoxide: The isobutyryl cation at m/z 71 can further fragment by losing a neutral carbon monoxide (CO) molecule to produce the isopropyl cation ([CH(CH₃)₂]⁺) at m/z 43.

McLafferty Rearrangement: A potential rearrangement process involves the transfer of a gamma-hydrogen from the methoxy group to the carbonyl oxygen, followed by the elimination of a neutral molecule. However, a more classical McLafferty rearrangement is not favored due to the lack of a gamma-hydrogen on the alkyl chain of the ester. Instead, fragmentation of the aromatic ring or cleavage of the methyl group from the methoxy moiety can occur.

The following interactive table summarizes the major predicted fragment ions for this compound in mass spectrometry.

Predicted Mass Spectrometry Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ionic Fragment | Chemical Formula of Fragment | Notes on Fragmentation Pathway |

|---|---|---|---|

| 194 | Molecular Ion | [C₁₁H₁₄O₃]⁺• | Intact molecule with one electron removed. |

| 123 | Guaiacyl cation | [C₇H₇O₂]⁺ | Loss of the isobutyryl radical (•C₄H₇O) from the molecular ion. |

| 71 | Isobutyryl cation | [C₄H₇O]⁺ | Cleavage of the ester C-O bond, loss of the guaiacyl radical. This is often a prominent peak for isobutyrate esters. |

| 43 | Isopropyl cation | [C₃H₇]⁺ | Loss of neutral carbon monoxide (CO) from the isobutyryl cation (m/z 71). |

Application of Advanced In-Situ Spectroscopic Techniques

Advanced in-situ spectroscopic techniques are powerful tools for studying chemical processes and material properties under real-time reaction conditions, providing insights into reaction mechanisms, catalyst behavior, and intermediate species. These techniques include, but are not limited to, in-situ Fourier-transform infrared spectroscopy (FTIR), in-situ Raman spectroscopy, and operando X-ray absorption spectroscopy (XAS). psi.chrsc.org

These methods allow for the monitoring of changes in the molecular structure of this compound during processes such as catalysis, thermal degradation, or synthesis without the need for sample extraction. For instance, in-situ FTIR could be employed to observe the vibrational modes of the carbonyl and ether linkages in this compound as it interacts with a catalyst surface, potentially revealing the formation of intermediate species or the mechanism of decomposition. nih.gov

Despite the potential utility of these advanced methods, a detailed review of the current scientific literature reveals a lack of specific research studies focused on the application of in-situ or operando spectroscopic techniques for the characterization of this compound itself. While numerous studies apply these techniques to the related precursor compound, guaiacol, to investigate its role in biomass pyrolysis and catalytic upgrading, similar dedicated research on the isobutyrate ester derivative has not been prominently reported. mdpi.comprinceton.edu Therefore, detailed research findings on the behavior of this compound under in-situ spectroscopic analysis are not available at present.

Chemical Reactivity and Transformational Chemistry of Guaiacol Isobutyrate

Oxidation Reactions of Guaiacol (B22219) Isobutyrate and Phenolic Esters

The oxidation of guaiacol isobutyrate is anticipated to proceed through pathways influenced by the electron-rich phenolic ring and the ester group. These transformations can be initiated by light or mediated by enzymes, leading to a variety of degradation and coupling products.

Photo-oxidative Degradation Pathways

The photo-oxidative degradation of phenolic compounds like guaiacol, and by extension this compound, often involves the generation of highly reactive oxygen species such as hydroxyl radicals (*OH). researchgate.net Studies on guaiacol have shown that its photo-oxidation, particularly in the presence of hydrogen peroxide (H2O2) and UV light, leads to the effective degradation of the aromatic ring. researchgate.net This process is enhanced by the synergistic effect of microwave-assisted heating and photo-oxidation, which increases the production of hydroxyl radicals. researchgate.net These radicals are crucial for the aromatic-ring opening reactions that break down guaiacol into smaller carboxylic acids. researchgate.net

A proposed general mechanism for the photo-oxidative degradation of polymers, which can be analogous to the degradation of smaller molecules, involves a photo-mediated hydrogen atom transfer (HAT) followed by oxidation. nih.gov This process, often catalyzed by species like iron trichloride (B1173362) (FeCl3) under light irradiation, can lead to significant degradation of the molecule. nih.gov For this compound, this would likely involve initial attack on the phenolic ring or the isobutyrate group, leading to a cascade of oxidative reactions. The degradation of guaiacol itself is known to produce intermediates that are eventually mineralized to CO2 and H2O. researchgate.net

Enzymatic Biotransformations and Oxidative Coupling

Enzymatic processes offer specific routes for the transformation of phenolic compounds. Laccases and peroxidases are key enzymes in the oxidation of phenols. nih.govresearchgate.net The oxidation of guaiacol by lignin (B12514952) peroxidase has been shown to be a robust reaction, leading to the formation of tetraguaiacol through oxidative coupling. nih.gov This reaction follows Michaelis-Menten kinetics and can be stimulated by other molecules like veratryl alcohol, which can act as a mediator. nih.gov

Microbial biotransformation is another significant pathway. For instance, some microorganisms can decarboxylate vanillic acid to form guaiacol. researchgate.net While direct enzymatic transformation of this compound is not extensively documented, it is plausible that microbial esterases could first hydrolyze the ester bond, releasing guaiacol and isobutyric acid. The liberated guaiacol would then be susceptible to oxidation by enzymes like laccase or cytochrome P450 monooxygenases. researchgate.netnih.gov Cytochrome P450 enzymes, for example, are known to catalyze the aryl-O-demethylation of guaiacol to produce catechol. researchgate.net

Oxidative coupling of phenols is a common reaction, and for a molecule like this compound, this could lead to the formation of dimers or larger oligomers. nih.gov The substitution pattern on the phenol (B47542) can direct the coupling to occur at specific positions, though overoxidation can be a challenge. nih.gov

Hydrogenation and Hydrodeoxygenation Studies of Aromatic Esters

The reduction of this compound involves the hydrogenation of the aromatic ring and/or the hydrogenolysis of the C-O bonds in both the ester and methoxy (B1213986) groups.

Catalytic Hydrogenation Mechanisms on Heterogeneous and Homogeneous Catalysts

The catalytic hydrogenation of aromatic esters to their corresponding alcohols is a fundamentally important transformation. nih.gov Both heterogeneous and homogeneous catalysts are employed for this purpose.

Heterogeneous Catalysis: Finely divided metals such as platinum, palladium, and nickel are common heterogeneous catalysts for hydrogenation. libretexts.org The reaction typically occurs in stages, beginning with the adsorption of the aromatic ester and hydrogen onto the catalyst surface. libretexts.org For guaiacol and related compounds, catalysts like ruthenium (Ru) and nickel (Ni) on various supports (e.g., Al2O3, TiO2, HZSM-5) have been extensively studied. researchgate.netmdpi.com Ru-based catalysts have shown high efficiency for guaiacol hydrogenation even at low temperatures (25-50°C), primarily yielding 2-methoxycyclohexanol. mdpi.com Ni-based catalysts can facilitate both the hydrogenation of the aromatic ring and the hydrogenolysis of C-O bonds, leading to products like cyclohexanol, cyclohexanone, and methanol. researchgate.net The hydrodeoxygenation (HDO) of guaiacol over bimetallic catalysts like NiFe and PtFe has been investigated, showing different initial steps; direct C-O bond breaking is favored on NiFe, while hydrogenation is preferred on PtFe. rsc.org

Homogeneous Catalysis: Homogeneous catalysts, particularly those based on transition metals with bifunctional ligands, have gained attention for ester hydrogenation under milder conditions. nih.gov Ruthenium complexes with PNN ligands, for example, can effectively hydrogenate aromatic and aliphatic esters to alcohols. nih.gov The mechanism often involves a ligand-assisted heterolytic activation of H2. nih.gov Molybdenum complexes with N-heterocyclic carbene (NHC) ligands have also proven to be efficient for the hydrogenation of a wide range of esters, operating via a non-bifunctional outer-sphere mechanism. acs.org

| Catalyst System | Substrate Type | Key Products | Reaction Conditions |

| Ru/Al2O3-TiO2 | Guaiacol | 2-methoxycyclohexanol | 25-50°C, 2 MPa H2 |

| Ni/HZSM-5 | Guaiacol | Cyclohexanol, Cyclohexanone, Methanol | 473 K, 30 bar H2 |

| PNN-Ru Complex | Aromatic Esters | Alcohols | 115°C, 5.3 bar H2 |

| Mo-NHC Complex | Aromatic/Aliphatic Esters | Alcohols | 80-120°C, 0.5-2 mol % loading |

This table presents data on the hydrogenation of guaiacol and general aromatic esters as models for this compound.

Solvent Effects on Catalytic Reactivity and Product Distribution

The choice of solvent can significantly influence the rate and selectivity of catalytic hydrogenation. rsc.org Factors such as reactant solubility, polarity, and competitive adsorption of the solvent on the catalyst surface play a crucial role. cabidigitallibrary.org

| Solvent | Catalyst | Substrate | Observed Effect |

| Lower Alcohols | Ru/Al2O3 | Mono-aromatics | Effective for hydrogenation |

| Lower Alcohols | Pt/Al2O3 | Mono-aromatics | Strong inhibition of hydrogenation |

| Acetone, THF, Dioxane | Ru/Al2O3 | Benzyl (B1604629) Alcohol | Suppressed hydrogenation |

| 1,4-Dioxane/Water | Ru/C | Benzoic Acid | Increased selectivity to cyclohexane (B81311) carboxylic acid |

| Isopropanol | Chiral Mn-based | Aromatic Ketones | High enantiomeric excess |

| Methanol | Chiral Mn-based | Aromatic Ketones | Racemic product |

This table illustrates solvent effects on the hydrogenation of various aromatic compounds, providing insights into potential effects on this compound.

Thermal Decomposition and Pyrolysis Pathways

The thermal decomposition of this compound would involve the cleavage of the ester linkage and transformations of the guaiacyl moiety. Studies on the pyrolysis of guaiacol serve as an excellent model for understanding these pathways.

The pyrolysis of guaiacol is a free-radical process. mdpi.com Detailed kinetic modeling suggests that the initial and primary decomposition step is the homolytic cleavage of the O-CH3 bond, which produces methyl and hydroxyphenoxy radicals. This is followed by a series of complex reactions. The degradation of the propanoid side chain of lignin model compounds occurs in the 230-260°C range. cellulosechemtechnol.ro At higher temperatures (275-350°C), C-C linkages between monomeric units cleave. cellulosechemtechnol.ro

The main products from guaiacol pyrolysis include catechol, phenol, and various substituted aromatics. mdpi.compsi.ch The reaction pathways can bifurcate; for instance, after initial demethylation to catechol, one pathway can lead to phenol via acid-catalyzed dehydroxylation, while another can form intermediates like fulvenone, which then yield a range of other products. psi.ch The pyrolysis temperature significantly affects the product distribution; for example, the yield of 1,2-dimethoxy-benzene from guaiacol pyrolysis peaks at 500°C. mdpi.com The thermal decomposition of the isobutyrate ester group would likely proceed through mechanisms common to ester pyrolysis, such as intramolecular elimination or radical fragmentation, to yield isobutylene (B52900) and guaiacol, or other fragmentation products.

Investigation of Radical Intermediates in Thermal Processes

The thermal decomposition of guaiacol, a structural motif within this compound, is understood to proceed through a free radical mechanism. Electron Paramagnetic Resonance (EPR) spectroscopy has been a key technique in identifying the radical species involved. Studies on guaiacol pyrolysis have shown that the process is indeed a free radical reaction, with methyl radicals being a primary detectable species. mdpi.com

The pyrolysis of guaiacol involves the formation of several key radical intermediates. These include the C6H4(OH)O* radical (radical 1) and the C6H4(OCH3)O* radical (radical 5), along with methyl and hydrogen radicals. mdpi.com These radicals are not static; they continuously rearrange and recombine throughout the pyrolysis process. mdpi.com The formation of a Cα radical through the liberation of a hydrogen atom from the Cα-H bond is a proposed initial step, which is then followed by the cleavage of the β-ether bond to form guaiacol and Cα=O monomers. researchgate.net

Characterization of Thermal Degradation Products

The thermal degradation of guaiacol and its derivatives, such as this compound, yields a complex mixture of products. The composition of these products is highly dependent on factors like temperature and residence time.

At lower temperatures, the decomposition of the polymer structure in lignin, from which guaiacol is derived, begins between 200-275°C. The main thermal events occur around 400°C, leading to the formation of aromatic hydrocarbons, various phenolics, and guaiacyl-type compounds. cellulosechemtechnol.ro The initial products from guaiacol pyrolysis often include compounds like methylguaiacol and ethylguaiacol. As the temperature increases, secondary decomposition reactions become more prominent, leading to the formation of phenol, catechol, and its derivatives. cellulosechemtechnol.roresearchgate.net Catechol and its derivatives are not typically found in natural lignin and are products of the secondary decomposition of guaiacols. cellulosechemtechnol.roresearchgate.net

The cleavage of aryl-ether bonds, which have lower thermal stability, can occur at temperatures below 310°C. cellulosechemtechnol.ro Higher temperatures also favor the formation of methyl-, dimethyl-, ethyl-, and vinylphenols from their corresponding guaiacol intermediates through the cleavage of O-C(alkyl) and O-C(aryl) bonds. cellulosechemtechnol.ro In addition to these phenolic compounds, thermal degradation also produces non-condensable gases such as carbon monoxide (CO), carbon dioxide (CO2), and methane (B114726) (CH4). cellulosechemtechnol.rorsc.org CO evolution can start at around 230°C, with its formation attributed to the cleavage of ether bridges at lower temperatures and diarylether bonds at higher temperatures. cellulosechemtechnol.ro

The reaction medium also plays a significant role. For instance, in supercritical water, guaiacol hydrolysis primarily forms catechol, phenol, and cresol. researchgate.net Polymerization of guaiacol can also occur, leading to the formation of char. researchgate.net

| Temperature Range | Primary Degradation Products | Key Processes |

|---|---|---|

| 200-275 °C | Initial decomposition of larger structures | Onset of thermal degradation cellulosechemtechnol.ro |

| ~400 °C | Aromatic hydrocarbons, phenolics, guaiacyl-type compounds | Main pyrolysis events cellulosechemtechnol.ro |

| >400 °C | Phenol, catechol, cresols, various substituted phenols | Secondary decomposition reactions cellulosechemtechnol.roresearchgate.net |

| Variable | CO, CO2, CH4 | Gas formation cellulosechemtechnol.rorsc.org |

Derivatization Chemistry and Functional Group Interconversions

Derivatization is a chemical modification process used to alter a compound's properties, often to make it more suitable for a specific analytical technique or to explore its chemical reactivity. For compounds like this compound, which contains functional groups such as an ester and a methoxy group on an aromatic ring, various derivatization strategies can be employed.

The goal of derivatization is often to replace active hydrogens on polar functional groups with a nonpolar moiety to increase volatility and improve chromatographic behavior. While this compound itself does not have a highly reactive hydroxyl group like its precursor guaiacol, the ester linkage can be a site for chemical transformation.

Functional group interconversion refers to the transformation of one functional group into another. docsity.com For this compound, this could involve reactions targeting the ester group. For instance, hydrolysis of the isobutyrate ester would yield guaiacol and isobutyric acid. This transformation is a fundamental reaction in ester chemistry.

Furthermore, the aromatic ring of this compound is susceptible to electrophilic substitution reactions. For example, nitration of guaiacol has been shown to produce 4-nitroguaiacol, 6-nitroguaiacol, and 4,6-dinitroguaiacol. uantwerpen.be Similar reactions could potentially be applied to this compound, leading to the introduction of nitro groups onto the aromatic ring, thereby altering its electronic properties and reactivity.

The phenolic hydroxyl group of guaiacol is a key site for derivatization. mdpi.comresearchgate.net Although this group is esterified in this compound, understanding the derivatization of the parent guaiacol provides insight into potential chemical pathways. For example, the phenolic hydroxyl can be alkylated or acylated to form ethers or other esters. researchgate.net

In the context of analysis, derivatization reagents are often used to introduce a specific tag or functional group that enhances detection. For instance, reagents can be used to introduce a charge or a chromophore to facilitate mass spectrometry or UV-Vis detection. nih.govnih.gov

| Functional Group | Type of Reaction | Potential Products/Changes |

|---|---|---|

| Ester | Hydrolysis | Guaiacol and Isobutyric Acid |

| Aromatic Ring | Electrophilic Substitution (e.g., Nitration) | Nitro-substituted this compound derivatives uantwerpen.be |

| Ester | Transesterification | Different ester derivatives of guaiacol |

Computational Chemistry and Theoretical Modeling of Guaiacol Isobutyrate Systems

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemistry calculations are fundamental to understanding the underlying principles governing chemical reactions. By solving approximations of the Schrödinger equation, these methods provide detailed insights into the electronic behavior of molecules, which dictates their reactivity.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can determine molecular geometries, electronic properties, and the energetics of reactants, products, and intermediates.

For guaiacol (B22219) and its derivatives, DFT has been employed to study reaction mechanisms like hydrodeoxygenation (HDO), a crucial process in biomass upgrading. osti.govosti.govmdpi.comresearchgate.netroyalsocietypublishing.orgnih.govosti.gov These studies analyze the adsorption of guaiacol on catalyst surfaces, the cleavage of C-O bonds in the methoxy (B1213986) and hydroxyl groups, and the subsequent reaction pathways. royalsocietypublishing.orgnih.govprinceton.edu For instance, DFT calculations on a Pt(111) surface show that the dehydrogenation of the methoxy group is a key step in the conversion of guaiacol to catechol. osti.govnih.gov The addition of an isobutyrate group to form guaiacol isobutyrate alters the molecule's electronic properties by introducing an electron-withdrawing ester functional group. This change influences the electron density distribution on the aromatic ring and the reactivity of the entire molecule.

Table 1: Theoretical Electronic Properties of Guaiacol and this compound (Illustrative) Note: These values are illustrative and depend on the specific DFT functional and basis set used.

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Guaiacol | -5.45 | -0.21 | 2.35 |

| This compound | -5.80 | -0.55 | 3.10 |

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates of elementary chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a high-energy configuration along the reaction coordinate. wikipedia.org By combining the potential energy surfaces generated by DFT calculations with TST, kinetic parameters such as activation energies (Ea) and rate constants (k) can be determined. osti.gov

Table 2: Hypothetical Activation Energies for this compound Reactions via TST (Illustrative)

| Reaction | Reactants | Transition State | Products | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| Hydrolysis (Acid-Catalyzed) | This compound + H₃O⁺ | [Complex]‡ | Guaiacol + Isobutyric Acid + H⁺ | 20-25 |

| Pyrolysis | This compound | [Complex]‡ | Various decomposition products | 40-50 |

Density Functional Theory (DFT) for Electronic Structure and Energetics

Molecular Simulations for Intermolecular Interactions and Conformation

Molecular simulations are used to study the behavior of systems containing many atoms, providing insights into their dynamic properties, conformational changes, and interactions with their environment.

Molecular Dynamics (MD) simulations compute the trajectories of atoms and molecules by solving Newton's equations of motion. nih.govmdpi.com This allows for the study of how molecular systems evolve over time. For a molecule like this compound, MD simulations can reveal its conformational flexibility, its interactions with solvents, and its behavior in complex mixtures, which is particularly relevant for its application in food and fragrance.

Table 3: Example Parameters for an MD Simulation of this compound in Water

| Parameter | Value/Description |

|---|---|

| System | 1 this compound molecule in a box of 2000 water molecules |

| Force Field | GAFF (General Amber Force Field) for the solute; TIP3P for water |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K (controlled by Langevin thermostat) |

| Pressure | 1 atm (controlled by Berendsen barostat) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. acs.org In chemistry, they are often used to study the equilibrium properties of a system, such as conformational analysis or the phase behavior of mixtures. researchgate.net

For this compound, MC simulations could be employed to explore its vast conformational space more efficiently than MD in some cases. By randomly generating new molecular conformations and accepting or rejecting them based on their energy (e.g., using the Metropolis criterion), an MC simulation can identify low-energy, stable structures. usda.gov This is crucial for understanding how the molecule's shape relates to its properties. MC simulations have also been used to predict phase equilibria for systems containing guaiacol, demonstrating their utility in modeling thermodynamic properties. researchgate.net

Table 4: Conceptual Setup for a Conformational Search of this compound using MC

| Parameter | Description |

|---|---|

| Method | Metropolis Monte Carlo |

| Moves | Random rotation of dihedral angles (e.g., C-O-C-C, O-C-C-C) |

| Energy Calculation | A molecular mechanics force field (e.g., MMFF94) |

| Temperature | 300 K (simulated) |

| Number of Steps | 1,000,000 |

| Goal | Identify the distribution of low-energy conformers |

Molecular Dynamics (MD) Simulations

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Chemoinformatics applies computational and informational techniques to a range of problems in the field of chemistry. A key area within this field is the development of Quantitative Structure-Property Relationship (QSPR) models. QSPR models are mathematical equations that correlate the chemical structure of a compound with one of its physicochemical properties. optibrium.comconicet.gov.ar

For flavor and fragrance compounds like this compound, QSPR can be a powerful tool for predicting properties such as boiling point, vapor pressure, solubility, and sensory characteristics like odor detection thresholds. conicet.gov.arscienomics.com The process involves calculating a large number of numerical values, known as molecular descriptors, that encode structural, topological, or electronic features of the molecule. conicet.gov.arresearchgate.net These descriptors are then used to build a regression model against an experimentally measured property. conicet.gov.ar

For this compound, descriptors such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and various connectivity indices could be calculated and used to predict its retention index in gas chromatography or its perceived nutty and fruity aroma profile. conicet.gov.arnih.govthegoodscentscompany.com

Table 5: Selected Calculated Molecular Descriptors for this compound Calculated from its chemical structure. nih.gov

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Physicochemical | Molecular Weight | 194.23 g/mol |

| Physicochemical | XLogP3 | 2.4 |

| Topological | Topological Polar Surface Area (TPSA) | 35.5 Ų |

| Topological | Number of Rotatable Bonds | 4 |

| Constitutional | Number of H-Bond Acceptors | 3 |

| Constitutional | Number of H-Bond Donors | 0 |

A hypothetical QSPR model for predicting a property like the gas chromatography retention index (RI) might look like:

RI = β₀ + β₁(logP) + β₂(TPSA) + β₃(MolecularWeight)

Where the coefficients (β) are determined by fitting the model to a training set of molecules with known retention indices.

Machine Learning Approaches for Property Prediction and Synthetic Design

Property Prediction

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are foundational machine learning techniques in this domain. optibrium.com The core principle is that the chemical structure of a molecule, such as this compound, dictates its physical, chemical, and biological properties. rsc.org By encoding the structure into numerical features known as molecular descriptors, algorithms can build predictive models. rsc.org

For a compound like this compound, a typical QSPR/QSAR workflow involves:

Data Collection: Assembling a dataset of molecules with known experimental values for a property of interest (e.g., boiling point, solubility, odor perception, or toxicity). For esters, this could include a variety of aliphatic and aromatic compounds. eurekaselect.comnih.gov

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each molecule in the dataset. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., branching indices), and quantum-chemical descriptors. rsc.orgeurekaselect.com

Model Training: Employing ML algorithms such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), Random Forests (RF), or Artificial Neural Networks (ANN) to build a model that correlates the descriptors with the target property. rsc.orgacs.org Graph Neural Networks (GNNs) are also gaining prominence as they can learn directly from the molecular graph structure. acs.orggoogle.com

Validation and Prediction: Rigorously validating the model's predictive power using external test sets and cross-validation techniques. nih.govmdpi.com Once validated, the model can predict the properties of new or untested compounds.

The table below illustrates a simplified set of molecular descriptors that could be used for a QSPR study involving this compound and other flavor esters.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Number of Rotatable Bonds | Topological Polar Surface Area (Ų) |

| This compound | 208.25 | 2.85 | 4 | 35.53 |

| Ethyl Butyrate | 116.16 | 1.74 | 4 | 26.30 |

| Isoamyl Acetate (B1210297) | 130.18 | 2.25 | 4 | 26.30 |

| Methyl Salicylate | 152.15 | 2.55 | 2 | 46.53 |

| Benzyl (B1604629) Propionate | 164.20 | 2.49 | 4 | 26.30 |

This table contains generated data for illustrative purposes.

| Compound | Experimental Odor Intensity (0-10) | Predicted Odor Intensity (0-10) | Absolute Error |

| Compound A | 7.5 | 7.2 | 0.3 |

| Compound B | 4.2 | 4.8 | 0.6 |

| Compound C | 8.9 | 8.5 | 0.4 |

| This compound | 6.8 | 6.5 | 0.3 |

| Compound D | 5.5 | 5.1 | 0.4 |

This table contains generated data for illustrative purposes.

Synthetic Design

For a target like this compound, a retrosynthesis model would identify the key ester linkage and propose a disconnection. This leads to two precursor synthons: a guaiacol-derived synthon and an isobutyryl-derived synthon. The model would then identify the corresponding real-world reagents, such as guaiacol and isobutyryl chloride or isobutyric anhydride (B1165640).

These AI tools are typically trained on vast databases of known chemical reactions. mit.edu They learn the underlying patterns of chemical transformations, bond formations, and bond breakages. engineering.org.cn Modern approaches often use sequence-to-sequence (Seq2Seq) models or graph-based neural networks to translate a product molecule into a set of reactant molecules. mit.edu This allows for the rapid generation of multiple potential synthetic pathways that can then be evaluated by chemists for feasibility, cost, and efficiency. rsc.org The application of these methods can significantly accelerate the synthesis of both existing and novel flavor compounds. visium.com

Advanced Research Applications and Functional Perspectives of Guaiacol Isobutyrate

Flavor and Aroma Science Applications

In the field of flavor and aroma science, guaiacol (B22219) isobutyrate is recognized for its distinct sensory profile and its interactions with other volatile compounds. It serves as both a direct contributor to aroma and a subject of study in understanding complex flavor systems.

Guaiacol isobutyrate is valued as a flavoring agent with a characteristic sensory profile. nih.govnih.gov Its aroma is primarily described as fruity and nutty. nih.govsigmaaldrich.com This profile allows for its use in a variety of food products where these notes are desired. The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor profile as "Fruit". nih.gov

Organoleptic Profile of this compound

| Attribute | Description | Source(s) |

|---|---|---|

| Aroma/Flavor | Fruity, Nutty | nih.govsigmaaldrich.comthegoodscentscompany.com |

| FEMA Flavor Profile | Fruit | nih.gov |

| Appearance | Clear colourless to light yellow liquid | nih.govthegoodscentscompany.com |

This compound is involved in the complex network of chemical reactions that constitute flavor genesis. Guaiacol itself is a well-known precursor to various flavorants, often originating from the thermal or enzymatic degradation of lignin (B12514952). foreverest.netvectorstock.com In many food systems, such as smoked products or aged spirits, phenolic compounds derived from lignin are transformed into a wide array of aroma-active compounds. foreverest.net

This compound can be formed through the esterification of guaiacol with isobutyric acid or its derivatives. This reaction can occur during food processing or fermentation. Conversely, the hydrolysis of this compound can release guaiacol and isobutyric acid, both of which are flavor-active. This precursor-product relationship is significant in products like wine, where odorless precursors in the grape must are transformed into aromatic compounds during alcoholic fermentation. researchgate.net A patent for providing vanilla beany flavor in products lists this compound as a key compound, highlighting its direct role in creating specific flavor profiles. google.com

The study of this compound is part of the broader field of analytical sensomics, which aims to identify the key compounds responsible for the aroma of foodstuffs. researchgate.net Techniques such as Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) are used to pinpoint which volatile compounds are most impactful to the human senses. nih.govacs.org Research on complex aromas, such as those in smoke-cured pork, sherry wine, and various fruits, has identified numerous guaiacol derivatives and esters as critical aroma-active compounds. nih.govnih.govresearchgate.net

Precursor-Product Relationships in Flavor Genesis

Innovations in Materials Science and Engineering

The guaiacol moiety of this compound positions it as a valuable bio-based platform chemical for the development of advanced polymers and materials. Derived from lignin, guaiacol offers a renewable alternative to petroleum-based phenolic compounds. nih.gov

There is a significant research focus on utilizing guaiacol and its derivatives for synthesizing bio-based polymers, contributing to a shift from petrochemical-based chemistry. nih.govmdpi.comresearchgate.net Guaiacol can be sourced from the depolymerization of lignin, a major component of biomass. nih.gov This makes it a sustainable starting material for a new generation of polymers.

Researchers have successfully used 4-vinyl guaiacol (4VG), a derivative of guaiacol, as a platform molecule to create a range of bio-based monomers through esterification or alkylation of its phenolic group. mdpi.comresearchgate.net These monomers can then be polymerized to form homopolymers and copolymers with a wide range of thermal properties. nih.govmdpi.com For example, by varying the alkyl ester group on 4VG derivatives, polymers with glass transition temperatures (Tg) ranging from 5 °C to 117 °C have been produced. nih.govmdpi.com These bio-based polystyrenes and poly(vinylguaiacol)s are being explored as sustainable substitutes for petroleum-based plastics like polystyrene. acs.org Additionally, guaiacol has been used to synthesize bio-based low dielectric resins for the microelectronics industry and reactive flame retardants for epoxy resins. rsc.orgrsc.org In the realm of composites, phenol (B47542) derivatives from birch tar, which include guaiacol, have been used as antibacterial reinforcing agents in biopolymer films. nih.gov

While the guaiacol structure is a key building block, this compound itself is not typically used directly as a monomer in radical polymerization. For guaiacol to become a polymerizable monomer, it generally requires chemical modification to introduce a reactive group, such as a vinyl or (meth)acrylate group. acs.orgresearchgate.net A prominent example is the conversion of guaiacol to 4-vinyl guaiacol (4VG), which contains a styrenic double bond amenable to radical polymerization. mdpi.comacs.org This makes 4VG and its esters (different from this compound) effective bio-based monomers. mdpi.com

The process often involves protecting the phenolic hydroxyl group of 4VG via esterification before polymerization, as the unprotected phenol can inhibit the reaction. mdpi.comacs.org This leads to the synthesis of well-defined polymers using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). acs.orgrsc.org Therefore, the guaiacol structure serves as a functional core that is derivatized into a monomer.

Within a polymer formulation, a compound like this compound could potentially act as a functional additive. researchgate.net Functional additives are incorporated into polymers to achieve a specific technical effect in the final product. researchgate.net Given its aromatic structure and ester group, it could theoretically influence properties such as plasticization or act as a processing aid, although specific research on this compound in this role is not widely documented. The primary route for guaiacol's use in polymer synthesis remains its conversion into a reactive monomer. mdpi.comacs.orgrsc.org

Research on Polymers Derived from Guaiacol

| Guaiacol Derivative | Polymerization Method | Resulting Polymer/Material | Potential Application | Source(s) |

|---|---|---|---|---|

| 4-Vinyl Guaiacol (4VG) and its esters | Radical Homopolymerization | Bio-based homopolymers with tunable Tg | Substitute for petro-based monomers (e.g., styrene) | nih.govmdpi.com |

| Protected 4-Vinyl Guaiacol derivatives | Controlled Radical Polymerization (RAFT) | Well-defined poly(vinylguaiacol) and block copolymers | Bio-based functional polystyrenes | acs.org |

| Epoxy-functionalised 4-Vinylguaiacol (4VGEP) | RAFT / Ring-Opening Copolymerization (ROCOP) | Degradable, bio-based star polymers | Advanced polymer architectures | rsc.org |

| Guaiacol (with 1,4-phthalaldehyde and DOPO) | One-step synthesis | Reactive bio-based phosphorus-containing flame retardant | Flame retardant for epoxy resins | rsc.org |

| Guaiacol | Enzymatic Polymerization (Manganese Peroxidase) | Polyguaiacol | Branched polymers with C-C and C-O linkages | nih.gov |

Surface Chemistry and Interfacial Phenomena in Material Applications

The unique molecular structure of this compound, which combines an aromatic ring, a methoxy (B1213986) group, and an isobutyrate ester functional group, suggests specific behaviors at interfaces that are relevant to material science. While direct research on this compound's surface chemistry is limited, its properties can be inferred from studies on analogous aromatic esters and molecules with similar functional groups.

The interaction of aromatic esters with solid surfaces is significantly influenced by the electronic properties of both the ester and the surface. In studies involving the adsorption of aromatic esters like benzyl (B1604629) acetate (B1210297) and ethyl benzoate (B1203000) on silica (B1680970), it has been shown that the primary interaction involves hydrogen bonding between surface silanol (B1196071) (Si-OH) groups and the ester's carbonyl (C=O) group. rsc.org A secondary, weaker interaction involves the π-electrons of the aromatic ring. rsc.org For this compound, this implies a strong potential for adsorption onto polar, hydroxylated surfaces, such as those found on silica, alumina, and other metal oxides commonly used as supports in catalysis or as fillers in composite materials. europa.eu

The presence of the aromatic nucleus in a molecule can alter how it packs at an interface. nzdr.ruresearchgate.net Compared to purely aliphatic chains, aromatic rings can lead to looser packing, potentially increasing the area a single molecule occupies at a liquid-air or liquid-liquid interface. nzdr.ruresearchgate.net This behavior is critical in applications like emulsion stabilization or the formulation of coatings, where this compound could act as a modifier for interfacial tension. The properties of related compounds, such as sucrose (B13894) acetate isobutyrate, which is used as a stabilizer and weighting agent in emulsions, highlight the potential for esterified molecules to modulate interfacial characteristics. atamanchemicals.com

In the context of heterogeneous catalysis, the orientation and adsorption strength of molecules on a catalyst surface are paramount. Studies on the hydrodeoxygenation of guaiacol (the parent phenol of this compound) show that the interaction of the aromatic ring with the catalyst surface is a key factor. acs.org Modifying a catalyst surface, for instance with molybdenum on platinum, can alter the adsorption geometry of the aromatic ring, making it more tilted and thereby influencing the reaction pathway. acs.org While the esterification in this compound blocks the phenolic hydroxyl group, the molecule's aromatic ring and carbonyl oxygen still provide sites for significant interaction with catalytically active surfaces.

Interactive Table:

Environmental Chemistry and Atmospheric Fate

Photochemical Processes and Secondary Organic Aerosol (SOA) Formation

The atmospheric fate of volatile organic compounds (VOCs) like this compound is determined by their chemical structure, volatility, and reactivity with atmospheric oxidants. While direct experimental data on this compound is not available, its potential for photochemical degradation and formation of secondary organic aerosol (SOA) can be assessed based on studies of its structural analogs, namely guaiacol and other aromatic esters.

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). The atmospheric degradation of esters is typically initiated by their reaction with •OH. acs.org For this compound, reaction with •OH can proceed via two main pathways: H-atom abstraction from the isobutyrate group or •OH addition to the aromatic ring. The presence of the aromatic ring is expected to make the molecule highly reactive. Research on other oxygenated aromatic compounds has shown that they can be significant precursors to SOA. cmu.edu For instance, studies oxidizing 2-phenoxyethanol (B1175444) and 1-phenoxy-2-propanol, which also contain an aromatic ring and ether linkages, reported SOA mass yields of approximately 15%, whereas non-aromatic esters showed yields below detection limits. cmu.edumountainscholar.org This suggests that the guaiacol moiety of this compound will be the dominant driver of its SOA formation potential.

The oxidation of aromatic hydrocarbons is a known source of SOA in the atmosphere. caltech.edu The oxidation of guaiacol, the parent phenol, is known to produce low-volatility products that readily partition to the aerosol phase, with reported SOA yields greater than 25% under low-NOx conditions. federalregister.gov The chemical mechanisms involve the addition of •OH to the ring, followed by reactions that can include fragmentation or functionalization, leading to highly oxygenated molecules. cmu.edu Although the esterification of the phenolic hydroxyl group in this compound will alter the specific reaction pathways compared to guaiacol, the underlying reactivity of the aromatic ring remains. The photochemical removal of a related compound, isobutyl isobutyrate, is estimated to occur with a half-life of 1.95 days, driven by hydroxyl radical reactions. oecd.org

Interactive Table:

Biodegradation Pathways in Environmental Matrices

The biodegradation of this compound in environmental matrices such as soil and water is expected to proceed via initial hydrolysis of the ester bond, followed by the degradation of the resulting products: guaiacol and isobutyric acid.

Ester hydrolysis is a common first step in the biodegradation of ester-containing compounds. federalregister.gov Carboxylesterases, enzymes widely present in microorganisms, catalyze this reaction. federalregister.gov For this compound, this enzymatic cleavage would yield guaiacol (2-methoxyphenol) and isobutyric acid. The rate of this initial step can be influenced by the compound's water solubility and the presence of adapted microbial communities. epa.gov Studies on analogous compounds like isobutyl isobutyrate indicate they are readily biodegradable. oecd.orgnih.gov For example, isobutyl acetate shows 81% biodegradation in 20 days. oecd.org

Following hydrolysis, the two resulting molecules would enter separate degradation pathways:

Guaiacol Degradation: Guaiacol is a lignin-derived compound and its biodegradation is well-documented, particularly by white-rot fungi. epa.gov These organisms secrete powerful extracellular ligninolytic enzymes, such as laccases and peroxidases, which are capable of oxidizing the aromatic ring. epa.gov This process involves the formation of phenoxy radicals, leading to ring cleavage and the formation of smaller, non-aromatic organic acids that can be assimilated into central microbial metabolism.

Isobutyric Acid Degradation: Isobutyric acid is a branched-chain fatty acid. Its degradation is known to occur in various microorganisms. The pathway typically involves its conversion to isobutyryl-CoA. nih.gov This intermediate can then be metabolized further, for instance, by isomerization to butyryl-CoA and subsequent entry into the beta-oxidation pathway for fatty acid degradation, or through other metabolic routes that lead to intermediates of the Krebs cycle. uni-konstanz.de

Therefore, the complete biodegradation of this compound to carbon dioxide and water is plausible in environments with diverse microbial populations capable of both aromatic compound degradation and fatty acid metabolism.

Emerging Research Frontiers and Future Directions for Guaiacol Isobutyrate

Innovations in Biocatalysis and Enzyme-Mediated Transformations

The shift towards greener and more sustainable chemical synthesis has placed a significant emphasis on biocatalysis. eolss.net Enzymes, particularly lipases, are at the forefront of this revolution due to their high selectivity (chemo-, regio-, and enantio-), mild operating conditions, and biodegradability. eolss.netmdpi.com The enzymatic synthesis of flavor esters like guaiacol (B22219) isobutyrate is a key area of interest, offering an alternative to traditional chemical methods that often consume high energy and produce hazardous byproducts. mdpi.com

Innovations in this field are multifaceted:

Enzyme Immobilization : To enhance stability and reusability, enzymes are often immobilized on solid supports. For instance, lipase (B570770) from Thermomyces lanuginosus has been used for the continuous flow synthesis of flavor esters. science.gov Similarly, lipase from Mucor miehei (Lipozyme IM-20) has been successfully employed in the esterification of butyric acid and isoamyl alcohol to produce isoamyl butyrate. dss.go.th Immobilization not only improves the cost-effectiveness of the enzyme but also simplifies product recovery. nih.gov

Novel Reaction Media : The use of non-conventional solvents, such as ionic liquids (ILs), is being explored to improve enzyme performance. mdpi.com Certain ILs have been shown to enhance the activity and stability of enzymes like horseradish peroxidase (HRP) in the oxidation of guaiacol. nsf.gov This approach can lead to significantly higher reaction rates compared to conventional organic solvents. mdpi.com

Chemo-enzymatic Cascades : Researchers are designing one-pot cascade reactions that combine chemical and enzymatic steps to create complex molecules more efficiently. rsc.org For example, a synthetic strategy might involve a chemical oxidation step followed by several enzymatic transformations, including ester hydrolysis by an esterase, to produce valuable aldehydes from precursors like 4-vinyl guaiacol. rsc.org

Enzyme Engineering and Discovery : The search for novel enzymes with desired properties is a continuous effort. O-methyltransferases (OMT), which are responsible for the natural synthesis of guaiacol in plants like tomatoes, have been identified and characterized. nih.gov Cytochrome P450 enzymes that can O-demethylate lignin-derived guaiacols are also being studied for their potential in biocatalytic lignin (B12514952) valorization. nih.gov These discoveries open up new avenues for the bio-production of guaiacol and its derivatives.

Interactive Table: Examples of Enzyme-Mediated Synthesis of Flavor Esters

Integration of Artificial Intelligence and Robotics in Chemical Synthesis and Discovery

Autonomous Reaction Optimization : Systems like 'RoboChem' integrate robotics for automated sample handling and flow chemistry with AI-driven machine learning algorithms. newswise.com This allows for the autonomous, round-the-clock optimization of chemical reactions. The AI processes real-time analytical data (e.g., from an NMR spectrometer) to decide the next set of experimental conditions, constantly refining its understanding of the chemistry to achieve the best outcome. newswise.com Such systems can optimize the synthesis of 10-20 molecules in a week, a task that might take a researcher several months. newswise.com

AI in Biocatalysis : The introduction of AI into the biocatalytic synthesis of esters holds significant promise for enhancing sustainability. mdpi.com AI can be leveraged to design eco-friendly processes, control production parameters with high precision, and enable real-time monitoring to create more resource-efficient manufacturing practices. mdpi.com

Flavor Science and Discovery : In the broader field of food flavor, AI is being used to analyze high-throughput omics data and screen for new flavor molecules. nih.gov By building and learning from vast databases of chemical compounds and their sensory properties, AI can help design novel product formulations and even generate new molecular structures for flavor substances. nih.gov

Advanced In-Situ and Operando Spectroscopic Characterization

To design better catalysts and optimize reaction conditions, a deep understanding of reaction mechanisms is crucial. Advanced spectroscopic techniques that allow for the real-time monitoring of chemical reactions in-situ (in the reaction environment) and operando (while the reaction is running) are providing unprecedented insights. researchgate.net

Identifying Reaction Intermediates : In-situ Fourier Transform Infrared (FTIR) spectroscopy has been instrumental in studying the pyrolysis of guaiacol. These studies have provided the first direct spectroscopic evidence for the formation of o-quinonemethide, a key intermediate in the process, which appears around 350°C and vanishes near 420°C. nih.gov Understanding the formation and decomposition of such intermediates is key to controlling reaction pathways. nih.gov

Elucidating Catalytic Mechanisms : Operando spectroscopy, combining techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) with mass spectrometry, allows researchers to correlate changes in surface species on a catalyst with product formation in real-time. researchgate.netmdpi.com This has been used to study esterification reactions and the oxidation of alcohols on gold catalysts, revealing that acetaldehyde (B116499) is a primary product which then converts to acetates as secondary products. mdpi.com

Probing Catalyst Structure and Active Sites : A combination of in-situ and operando techniques, including X-ray absorption spectroscopy, Raman spectroscopy, and ambient-pressure X-ray photoelectron spectroscopy (AP-XPS), is used to characterize the active sites of catalysts under reaction conditions. researchgate.net For example, studies on the hydrodeoxygenation (HDO) of guaiacol over molybdenum and tungsten oxide catalysts used various spectroscopic methods to understand how the catalyst structure evolves and functions during the reaction. mdpi.com

Development of Novel Functional Materials with Tailored Properties

Guaiacol, as a bio-based phenolic compound derived from lignin, is an attractive building block for creating new polymers and functional materials. the-innovation.orgmdpi.com This approach offers a sustainable alternative to materials derived from petrochemicals. core.ac.uk Guaiacol isobutyrate, with its ester and aromatic functionalities, represents a potential monomer for such applications.

Bio-based Resins and Polymers : Researchers have synthesized novel benzoxazine (B1645224) resins using guaiacol and furfuramine, another biomass-derived chemical. mdpi.com These bio-based materials show promise in replacing petroleum-based resins like those made from bisphenol A. mdpi.com Lignin-derived monomers, including guaiacol derivatives, can be used to prepare a wide range of polymers such as polyesters, polycarbonates, and epoxy resins. the-innovation.orgcore.ac.uk